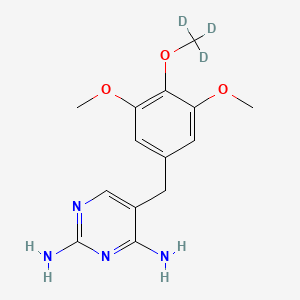
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" involves complex organic transformations. For instance, Williams et al. (2004) developed efficient methods for alpha-hydroxylation at C-15 and C-16 in cholesterol, leading to the synthesis of structurally similar compounds via a series of steps from diosgenin with significant yields (Williams et al., 2004). Similarly, Siddiqui et al. (1994) described an improved synthesis of 26-oxygenated delta 8(14)-15-ketosterols with the 25R configuration, showcasing the intricate steps involved in obtaining such sterols (Siddiqui et al., 1994).
Molecular Structure Analysis
The molecular structure of sterols similar to "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" is characterized by their complex ring systems and functional groups. Kim et al. (1999) synthesized related ketosterols and provided detailed structural insights through spectroscopic methods, establishing the framework for understanding the molecular architecture of such compounds (Kim & Kim, 1999).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, highlighting its reactivity and functional versatility. D'Ambra et al. (1997) developed a stereoselective route for synthesizing (25R)-cholest-5-ene-3β,26-diol and its radiolabeled analog, demonstrating the chemical manipulations possible with this sterol framework (D'Ambra et al., 1997).
Physical Properties Analysis
The physical properties of "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" and related compounds, such as solubility, melting point, and optical activity, are crucial for understanding their behavior in biological systems and potential applications. However, specific studies on these physical properties are not directly mentioned but can be inferred from synthetic and structural analyses.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo enzymatic transformations, are key to understanding the biological roles of "(25R)-7alpha,26-dihydroxycholest-4-en-3-one." Javitt (1990) discussed the synthesis, metabolism, and biological activities of 26-hydroxycholesterol, a related compound, providing insights into its function and metabolism in the body (Javitt, 1990).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Metabolism Studies :
- This compound is involved in studies exploring the chemical synthesis and metabolism of various sterols. For instance, Kim et al. (1989) described the chemical synthesis of (25R)-3 beta,26-dihydroxy-5 alpha-cholest-8(14)-en-15-one, a metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, which is a potent inhibitor of sterol synthesis with significant hypocholesterolemic activity (Kim et al., 1989).
Role in Bile Acid Biosynthesis :
- Studies have explored its role in bile acid biosynthesis. For example, Shefer et al. (1978) investigated the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, which involves hydroxylations at various positions, including C-25, leading to the formation of compounds like 5beta-cholestane-3alpha, 7alpha,26-triols (25R and 25S) (Shefer et al., 1978).
Investigation of Metabolic Pathways :
- Research by Abdel-Khalik et al. (2016) focused on defective cholesterol metabolism in amyotrophic lateral sclerosis, where they quantified various sterols including (25R)26-hydroxycholesterol, the precursor of 3β-hydroxycholest-5-en-26-oic acid, and discussed the implications of altered cholesterol levels in neurodegenerative diseases (Abdel-Khalik et al., 2016).
Application in Biological Oxidation Studies :
- Research on the biological oxidation of related sterols, such as 26-hydroxycholesterol and 7-alpha-hydroxycholesterol, has been conducted. For example, a study by Dean and Whitehouse (1966) explored the synthesis and oxidation of these sterols, shedding light on their metabolism and potential applications in medical research (Dean & Whitehouse, 1966).
Eigenschaften
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVJJWIEXCECB-OICBIKJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(25R)-7alpha,26-dihydroxycholest-4-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)
![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

![Borate(1-), tetrakis[2,4,6-tris(trifluoroMethyl)phenyl]-, sodiuM (1:1)](/img/no-structure.png)


